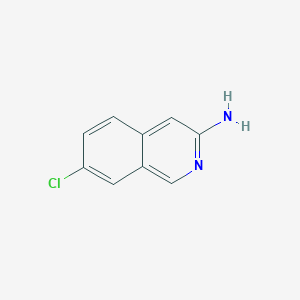








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7](C(O)=O)[N:8]=[CH:9]2)=[CH:4][CH:3]=1.C([N:17](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>Cl>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([NH2:17])[N:8]=[CH:9]2)=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in tert-butanol (100 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooled to room temperature
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 20% | |
| YIELD: CALCULATEDPERCENTYIELD | 20% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |